molecular formula Mn(OH)2<br>H2MnO2 B1204535 Pyrochroite (Mn(OH)2) CAS No. 1310-97-0

Pyrochroite (Mn(OH)2)

Cat. No. B1204535
CAS No.: 1310-97-0
M. Wt: 88.953 g/mol
InChI Key: IPJKJLXEVHOKSE-UHFFFAOYSA-L
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Patent
US05013857

Procedure details

by oxidation of their leuco products with manganese dioxide, characterized in that, after the oxidation is completed, manganese hydroxide or manganese carbonate and the carbinol base of the dyestuff are formed by the addition of hydroxide or carbonate, during or after which the carbinol base is taken up in a water-immiscible solvent, separated off from the manganese hydroxide or manganese carbonate and from the water phase, the solution is mixed with the acid HZ (II) which may have been mixed with water, the solvent is either distilled off before the mixing or separated or distilled off after the mixing, and the dyestuff is isolated as a solution or in solid form after evaporation or crystallization.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-2:1].[O-2:2].[Mn+4:3].[CH3:4][OH:5]>>[OH-:1].[Mn+2:3].[OH-:1].[C:4](=[O:5])([O-:2])[O-:1].[Mn+2:3].[OH-:1].[C:4](=[O:5])([O-:2])[O-:1] |f:0.1.2,4.5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[OH-].[Mn+2].[OH-]
Name
Type
product
Smiles
C([O-])([O-])=O.[Mn+2]
Name
Type
product
Smiles
[OH-]
Name
Type
product
Smiles
C([O-])([O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05013857

Procedure details

by oxidation of their leuco products with manganese dioxide, characterized in that, after the oxidation is completed, manganese hydroxide or manganese carbonate and the carbinol base of the dyestuff are formed by the addition of hydroxide or carbonate, during or after which the carbinol base is taken up in a water-immiscible solvent, separated off from the manganese hydroxide or manganese carbonate and from the water phase, the solution is mixed with the acid HZ (II) which may have been mixed with water, the solvent is either distilled off before the mixing or separated or distilled off after the mixing, and the dyestuff is isolated as a solution or in solid form after evaporation or crystallization.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-2:1].[O-2:2].[Mn+4:3].[CH3:4][OH:5]>>[OH-:1].[Mn+2:3].[OH-:1].[C:4](=[O:5])([O-:2])[O-:1].[Mn+2:3].[OH-:1].[C:4](=[O:5])([O-:2])[O-:1] |f:0.1.2,4.5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[OH-].[Mn+2].[OH-]
Name
Type
product
Smiles
C([O-])([O-])=O.[Mn+2]
Name
Type
product
Smiles
[OH-]
Name
Type
product
Smiles
C([O-])([O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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